molecular formula C14H27N3O3 B1383255 tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2089454-69-1

tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B1383255
CAS No.: 2089454-69-1
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-MXWKQRLJSA-N
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Description

Crystallographic Data for Analogous Compounds

Compound Crystal System Space Group Key Interactions
tert-Butyl N-[(1R,2R)-2-(isothiocyanato)cyclohexyl]carbamate Triclinic P1 C(4) hydrogen-bonding motifs between NH and C=O
Cyclohexyl (4-methylpyridin-2-yl)carbamate Monoclinic P2₁/n N-H···O hydrogen bonds; C-H···π interactions
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate Not reported

Structural Insights :

  • Hydrogen Bonding : The carbamate group participates in C(4) motifs , where the NH donates hydrogen bonds to adjacent C=O groups, forming one-dimensional chains.
  • Conformational Flexibility : The tert-butyl group induces a folded conformation in the cyclohexane ring, stabilizing the molecule in the solid state.

Implications for this compound

While direct X-ray data for this compound is limited, analogous systems suggest:

  • Crystal Packing : The dimethylcarbamoyl and tert-butyl groups likely adopt antiperiplanar orientations to minimize steric strain.
  • Stereochemical Integrity : The (1S,2R,5R) configuration prevents racemization, preserving chirality in crystalline forms.

Properties

IUPAC Name

tert-butyl N-[(1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the dimethylcarbamoyl group and the tert-butyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Research
As an impurity of Edoxaban, tert-butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is relevant in the study of anticoagulants. Edoxaban is a direct factor Xa inhibitor used for the treatment of thromboembolic disorders. Understanding the impurities associated with Edoxaban can lead to better quality control and efficacy of the drug formulation .

Pharmacokinetics Studies

Research involving this compound often includes its pharmacokinetic properties, which are crucial for assessing its absorption, distribution, metabolism, and excretion (ADME). Studies have indicated that compounds with similar structures exhibit varied bioavailability and metabolic pathways, which can influence their therapeutic effectiveness .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding these synthetic routes is vital for producing this compound for research purposes. Common methods include:

  • Boc Protection : The use of tert-butoxycarbonyl (Boc) groups to protect amino functions during synthesis.
  • Cyclization Reactions : Strategies to form the cyclohexane structure while introducing functional groups at specific positions.

Studies have suggested that compounds similar to this compound may exhibit anti-inflammatory or neuroprotective effects due to their structural motifs that interact with biological targets such as enzymes or receptors involved in these pathways .

Case Study 1: Impurity Analysis in Edoxaban Formulations

A detailed analysis was conducted to assess the levels of various impurities in Edoxaban formulations. The presence of this compound was noted as a significant impurity affecting the stability and efficacy of the drug. The study highlighted the need for rigorous quality control measures during manufacturing processes to ensure patient safety and drug effectiveness .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for producing this compound revealed that modifying reaction conditions could increase yield by up to 30%. This optimization is crucial for pharmaceutical applications where high purity and yield are necessary for clinical studies .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
  • CAS No.: 2605225-72-5 (oxalate salt)
  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.38 g/mol
  • Key Functional Groups :
    • Tert-butyl carbamate (Boc-protected amine)
    • Dimethylcarbamoyl group
    • Cyclohexyl backbone with stereospecific (1S,2R,5R) configuration .

Comparison with Structurally Similar Compounds

Stereoisomers: (1R,2S,5S)-Configuration

Compound: tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

  • CAS No.: 1210348-34-7
  • Key Differences :
    • Stereochemistry alters spatial orientation, affecting binding affinity to thrombin in Edoxaban synthesis.
    • The (1R,2S,5S) isomer is the preferred intermediate in industrial Edoxaban production due to higher yield and purity .
  • Synthesis : Similar reaction pathways but requires chiral catalysts or resolution techniques to isolate the desired isomer .

Functional Group Variants

Compound : tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate

  • CAS No.: 2024614-32-0
  • Key Differences: Hydroxyl vs. Amino Group: The hydroxyl group reduces nucleophilicity, limiting its utility in amide bond formation. Solubility: Hydroxyl improves aqueous solubility but decreases membrane permeability compared to the amino derivative .

Compound: tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate

  • CAS No.: 467.95 g/mol (MW)
  • Key Differences :
    • Incorporates a pyridinyl-acetyl moiety, enhancing binding to Factor Xa.
    • Requires additional coupling steps, increasing synthesis complexity .

Industrial Relevance

  • (1R,2S,5S)-Isomer : Dominates Edoxaban synthesis due to scalability (>99% purity) and regulatory approval .
  • (1S,2R,5R)-Isomer: Limited applications; primarily used in research for stereochemical studies .

Biological Activity

tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS No. 365998-36-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the class of carbamates and has been studied for its interactions with biological systems, particularly in relation to receptor activity and pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C14H27N3O3
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 365998-36-3
  • Boiling Point : Not available

The structure of this compound features a tert-butyl group attached to a cyclohexyl ring that carries an amino group and a dimethylcarbamoyl substituent. This structural configuration is significant for its biological activity.

Receptor Interactions

Research has indicated that this compound exhibits selective activity at various receptors, particularly dopamine receptors. In a study focusing on G protein-coupled receptors (GPCRs), it was found that modifications to the dimethylurea group significantly affected the compound's potency and efficacy at the D2 dopamine receptor:

  • Potency : The compound showed reduced potency for both G_i/o and β-arrestin2 pathways when compared to other analogs.
  • Efficacy : The maximal responsiveness was approximately 75% in both pathways, indicating a partial agonist behavior .

Pharmacological Implications

The compound's ability to act as a biased agonist suggests potential therapeutic applications in treating conditions related to dopamine dysregulation, such as schizophrenia or Parkinson's disease. The selective activation of specific signaling pathways could lead to fewer side effects compared to non-selective agonists.

Toxicity and Safety Profile

According to safety data sheets, this compound should be handled with care due to potential irritant effects. Hazard statements include:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation .

Case Study 1: Dopamine Receptor Agonism

In a comparative study of various carbamate derivatives, this compound exhibited notable differences in receptor bias:

CompoundG_i/o Pathway EC50 (nM)β-arrestin2 Pathway EC50 (nM)Maximal Responsiveness (%)
tert-butyl carbamate3319559
Isopropyl analog7423849
Ethyl analog14463653

This table illustrates the relative potency of the compound compared to similar structures .

Case Study 2: Synthesis and Characterization

A method for synthesizing this compound has been documented involving reaction conditions that optimize yield while minimizing by-products. The synthesis process typically includes:

  • Reacting the appropriate amine with a suitable carbamate precursor.
  • Employing conditions that favor the formation of the desired stereoisomer .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling Temperature0–5°C (prevents racemization)
Base for ActivationDBU (yield >85%)
Deprotection ReagentHCl/MeOH (1:4 v/v)

Q. Table 2: Analytical Benchmarks

MethodTarget SpecificationReference
Chiral HPLC Purity≥99.5% enantiomeric excess
Residual Solvents<0.1% (GC-MS)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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